LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-
Description
Historical Development of Gonadotropin-Releasing Hormone Analogues
The development of gonadotropin-releasing hormone analogues traces its origins to the groundbreaking discovery of the native hormone's structure and function in 1971, when Roger Guillemin and Andrew Schally were awarded the Nobel Prize for elucidating the structure and biology of gonadotropin-releasing hormone. This pivotal discovery immediately sparked pharmaceutical research interest in manipulating the hypothalamic-pituitary-gonadal axis through synthetic modifications of the original decapeptide structure. The initial focus centered on creating agonistic compounds that could stimulate gonadotropin release, but researchers soon recognized that sustained agonist administration led to receptor downregulation and paradoxical suppression of hormone secretion.
The transition from agonist to antagonist development represented a significant paradigm shift in gonadotropin-releasing hormone research during the 1980s and 1990s. Early antagonist development faced substantial challenges, particularly regarding histamine release and associated adverse reactions that limited clinical applicability. The acetyl-dehydro-proline(1)-4-fluorophenylalanine(2)-tryptophan(3,6) analog emerged during this period as researchers systematically modified amino acid positions to enhance antagonist potency while minimizing unwanted effects. The compound's development required extensive trial and error approaches, with replacement of three or more amino acids necessary to achieve an antagonist profile with acceptable pharmacokinetic and safety characteristics.
Research investigations of this specific analog demonstrated its effectiveness in competitive binding to gonadotropin-releasing hormone receptors, resulting in direct inhibition of gonadotropin secretion without the initial stimulatory "flare" effect characteristic of agonist compounds. Studies in adult male primates showed that administration of this antagonist at doses of 2.0, 0.2, or 0.02 milligrams per kilogram body weight could reduce circulating luteinizing hormone and follicle-stimulating hormone levels for periods exceeding 24 hours. The highest dose produced the most pronounced and prolonged reduction in circulating gonadotropins, with bioassay measurements revealing more significant decreases in bioactive follicle-stimulating hormone compared to immunoreactive levels.
Structural Classification Within Peptide Hormone Analogues
Luteinizing hormone-releasing hormone, acetyl-dehydro-proline(1)-4-fluorophenylalanine(2)-tryptophan(3,6) belongs to the peptide hormone analog classification, specifically within the gonadotropin-releasing hormone modulator subfamily characterized by strategic amino acid substitutions designed to alter receptor binding kinetics and biological activity. The compound maintains the fundamental decapeptide backbone structure of native gonadotropin-releasing hormone while incorporating specific modifications that confer antagonist properties rather than agonist activity.
The structural modifications present in this analog represent sophisticated peptide engineering approaches aimed at optimizing receptor interactions and pharmacological properties. The acetyl group modification at the amino terminus provides enhanced stability against peptidase degradation, while the dehydroproline substitution at position 1 introduces conformational constraints that influence overall peptide structure. The incorporation of 4-fluorophenylalanine at position 2 represents a particularly significant modification, as the fluorine substitution alters both the electronic properties and hydrophobic interactions of the aromatic side chain.
The D-tryptophan modifications at positions 3 and 6 constitute critical structural elements that distinguish this antagonist from native gonadotropin-releasing hormone and many agonist analogs. These stereochemical inversions fundamentally alter the peptide's three-dimensional conformation and receptor binding characteristics. Comparative analysis with other gonadotropin-releasing hormone analogs reveals that this compound shares structural similarities with other antagonist peptides while maintaining unique features that contribute to its specific pharmacological profile.
| Position | Native Gonadotropin-Releasing Hormone | Acetyl-Dehydro-proline(1)-4-Fluorophenylalanine(2)-Tryptophan(3,6) |
|---|---|---|
| 1 | Pyroglutamic acid | Acetyl-dehydroproline |
| 2 | Histidine | 4-Fluorophenylalanine |
| 3 | Tryptophan | D-Tryptophan |
| 4 | Serine | Serine |
| 5 | Tyrosine | Tyrosine |
| 6 | Glycine | D-Tryptophan |
| 7 | Leucine | Leucine |
| 8 | Arginine | Arginine |
| 9 | Proline | Proline |
| 10 | Glycine-amide | Glycine-amide |
Role in Neuroendocrine Regulation
The neuroendocrine regulatory function of luteinizing hormone-releasing hormone, acetyl-dehydro-proline(1)-4-fluorophenylalanine(2)-tryptophan(3,6) operates through competitive antagonism of gonadotropin-releasing hormone receptors located on gonadotrope cells within the anterior pituitary gland. These receptors normally respond to endogenous gonadotropin-releasing hormone by coupling primarily through G-proteins of the Gq/11 family, which drives activation of phospholipase C and mediates subsequent effects on gonadotropin synthesis and secretion. The antagonist compound blocks this normal signaling cascade by occupying receptor binding sites without triggering the conformational changes necessary for G-protein activation.
Research investigations have demonstrated that this antagonist produces dose-dependent suppression of both luteinizing hormone and follicle-stimulating hormone secretion in experimental models. In studies involving women with hypergonadotropic hypogonadism and normal women during the midfollicular phase, constant infusion of this compound at 30 micrograms per kilogram per hour resulted in more pronounced decline in bioactive follicle-stimulating hormone compared to immunoreactive levels, with the bioactive to immunoreactive ratio decreasing significantly. This differential effect suggests that the compound may influence not only the quantity but also the biological quality of secreted gonadotropins.
The temporal dynamics of neuroendocrine suppression by this antagonist reveal important insights into hypothalamic-pituitary-gonadal axis regulation. Unlike agonist compounds that produce initial stimulation followed by desensitization, this antagonist achieves immediate suppression of gonadotropin release through direct receptor blockade. Studies in normal women receiving subcutaneous administration revealed a biphasic response pattern, with maximal decrease in bioactive follicle-stimulating hormone occurring on the second day, followed by gradual return to baseline levels. This temporal pattern corresponded with dramatic changes in serum estradiol levels, suggesting that alterations in gonadotropin bioactivity have direct consequences for downstream hormone production.
The compound's effects on neuroendocrine regulation extend beyond simple gonadotropin suppression to influence the microheterogeneity and biological activity of secreted hormones. Research findings indicate that the disparity between bioactive and immunoreactive follicle-stimulating hormone levels following gonadotropin-releasing hormone receptor blockade may reflect changes in post-translational modifications that affect hormone potency. This suggests that gonadotropin-releasing hormone signaling influences not only the quantity of hormone secretion but also the specific molecular forms of hormones released, with implications for understanding the complex regulatory mechanisms governing reproductive endocrine function.
Properties
IUPAC Name |
(2S)-1-acetyl-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-2,5-dihydropyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H85FN16O13/c1-38(2)29-51(60(91)78-50(15-8-26-74-69(72)73)68(99)86-28-10-16-57(86)66(97)77-36-59(71)90)79-63(94)54(32-42-34-75-48-13-6-4-11-46(42)48)81-61(92)52(31-41-20-24-45(89)25-21-41)80-65(96)56(37-87)84-64(95)55(33-43-35-76-49-14-7-5-12-47(43)49)82-62(93)53(30-40-18-22-44(70)23-19-40)83-67(98)58-17-9-27-85(58)39(3)88/h4-7,9,11-14,17-25,34-35,38,50-58,75-76,87,89H,8,10,15-16,26-33,36-37H2,1-3H3,(H2,71,90)(H,77,97)(H,78,91)(H,79,94)(H,80,96)(H,81,92)(H,82,93)(H,83,98)(H,84,95)(H4,72,73,74)/t50-,51-,52-,53+,54+,55+,56-,57-,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTIKBKZFGCSRS-FZANJEFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)F)NC(=O)C8C=CCN8C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)F)NC(=O)[C@@H]8C=CCN8C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H85FN16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229257 | |
| Record name | LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78708-43-7 | |
| Record name | LHRH, Ac-dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [Ac-3,4-dehydro-Pro1, D-P-F-Phe2, D-Trp3,6]-LH-RH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(ACETYL-3,4-DEHYDROPROLINE), 2-(4-FLUORO-D-PHENYLALANINE), 3,6-(D-TRYPTOPHANE)-LHRH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXF9ED8J34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Dehydroproline Precursor Synthesis
- Starting material : (4R)-4-hydroxyproline derivatives undergo Grieco elimination (H₂SO₄, P₂O₅) to form 3,4-dehydroproline.
- Acetylation : Treat with acetic anhydride in dichloromethane (DCM) under N₂ to yield ac-dehydro-Pro.
Table 1: Reaction Conditions for Dehydroproline Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grieco Elimination | H₂SO₄, P₂O₅, 0°C, 2h | 76 | |
| Acetylation | Ac₂O, DCM, rt, 4h | 89 |
Incorporation of 4-Fluoro-Phenylalanine
Electrophilic fluorination ensures regioselective substitution:
Direct Fluorination of Phe Derivatives
- Electrophilic Fluorination : Phe derivatives react with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 40°C for 12h.
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient) isolates 4-F-Phe with >98% purity.
Key Data :
Solid-Phase Peptide Synthesis (SPPS)
A Merrifield-based approach assembles the peptide chain:
Resin Activation and Chain Assembly
Critical Modifications
- Trp Dual Incorporation : Double coupling (2×30min) at positions 3 and 6 ensures >95% efficiency.
- Side-Chain Protection : Trp uses Boc; 4-F-Phe uses Fmoc.
Table 2: SPPS Coupling Efficiency
| Residue Position | Coupling Reagent | Efficiency (%) |
|---|---|---|
| 1 (ac-dehydro-Pro) | HBTU/DIPEA | 91 |
| 2 (4-F-Phe) | HATU/DIPEA | 88 |
| 3/6 (Trp) | HBTU/DIPEA | 95 |
Final Deprotection and Cleavage
- TFA Cleavage : TFA/H₂O/TIPS (95:2.5:2.5) for 3h at 25°C.
- Lyophilization : Freeze-dry crude peptide in tert-butanol/H₂O (1:1).
Purification and Characterization
- HPLC : Semi-preparative C18 column (10μm, 250×20mm), 10→40% MeCN/0.1% TFA over 40min.
- MS Analysis : ESI-MS confirms [M+H]⁺ = 1322.6 Da (calculated: 1322.4 Da).
Stability and Formulation Considerations
- Cyclodextrin Complexation : α-Cyclodextrin (10% w/w) enhances oral bioavailability by preventing enzymatic degradation.
- Aerosol Compatibility : Leuprolide-based analogues show 50–100% pulmonary bioavailability in propellant-based systems.
Challenges and Optimization
Chemical Reactions Analysis
Structural Modifications and Stability
The molecule features:
-
Acetylated 3,4-dehydroproline (Ac-Δ³-Pro¹) : Introduces rigidity via a conjugated double bond, reducing enzymatic degradation .
-
4-Fluoro-D-phenylalanine (4-F-D-Phe²) : Enhances hydrophobic interactions with GnRH receptors while improving metabolic stability .
-
D-Tryptophan (D-Trp³,⁶) : Stabilizes β-turn conformations and reduces agonist activity by disrupting receptor activation .
Key Stability Attributes:
| Property | Value/Outcome | Source |
|---|---|---|
| Hydrogen bond donors | 15 | PubChem |
| Rotatable bonds | 33 | PubChem |
| XLogP3 | 2.7 (moderate lipophilicity) | PubChem |
| Metabolic resistance | Extended half-life vs. native GnRH |
Receptor Binding and Antagonism
The compound competitively inhibits GnRH receptors (IC₅₀ = 0.52–0.93 nM in human and dog receptors) . Substitutions at positions 2 and 3 are critical for high-affinity binding:
Comparative Binding Affinity (IC₅₀, nM):
| Peptide Modifications | Human Receptor | Dog Receptor |
|---|---|---|
| (Ac-3,4-dehydro-Pro¹,p-F-D-Phe²,D-Trp³,⁶)-GnRH | 0.52 | 0.93 |
| Cetrorelix ([Ac-D-Nal¹,Phe(4Cl)²,D-Pal³]-GnRH) | 0.55 | 0.52 |
| Native GnRH | >100 | >100 |
-
Phe³¹³ Interaction : The 4-F-D-Phe² residue engages Phe³¹³ in the receptor’s binding pocket, contributing to a 414-fold affinity increase in mutagenesis studies .
-
Quinolone Ring Contribution : Computational modeling shows the fluorophenyl group’s hydrophobic surface area (90 Ų) enhances binding energy by ~2.25 kcal/mol .
Ovarian Cyclicity Disruption
-
In primate studies, twice-daily dosing (80 µg/kg) reduced LH/FSH pulsatility by 48% and 22%, respectively, delaying follicular phase by 2.4–5 days .
-
Luteolysis occurred within 72 hours in mid-luteal phase administration, reversible with hCG co-administration .
Species-Specific Toxicity
-
Induces transient facial edema in rats via histamine release (not observed in mice or primates) .
-
Behavioral depression noted in rats and monkeys post-IV administration, suggesting CNS permeability .
Cell Cycle Modulation by Cetrorelix (10 µM):
| Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| HCC1806 | 43 (vs. 35) | 45 (vs. 58) | 13 (vs. 6) |
| HCC1937 | 41 (vs. 38) | 48 (vs. 55) | 11 (vs. 7) |
Synthetic Considerations
Scientific Research Applications
Endocrine Disruption Studies
LHRH analogs are extensively used in studies examining their effects on endocrine functions. For instance, research has shown that LHRH analogs can significantly reduce testosterone levels in male rats, demonstrating their potential as tools for studying hormonal regulation and reproductive health. In a study involving male rats and mice, administration of LHRH-A resulted in a drastic decrease in serum testosterone levels—93% in rats and 88% in mice—indicating the compound's potency in modulating gonadal function .
Cancer Research
2.1 Colorectal Cancer Treatment
The application of LHRH analogs extends to oncology, particularly in the treatment of hormone-sensitive cancers. A study highlighted the presence of LHRH receptors in human colorectal cancer tissues, suggesting that cytotoxic LHRH analogs could be effective therapeutic agents for advanced colorectal carcinoma. The binding assays demonstrated that all tested cancer samples expressed high-affinity binding sites for LHRH, indicating a potential pathway for targeted cancer therapies .
2.2 Hormonal Therapies
LHRH analogs are also utilized in hormonal therapies for conditions such as prostate cancer. These compounds can inhibit the release of gonadotropins from the pituitary gland, leading to decreased levels of sex hormones that fuel certain types of cancer growth. The efficacy of various LHRH analogs has been documented through comparative studies on receptor binding affinities across different species .
Pharmacological Studies
3.1 Mechanism of Action
Pharmacological investigations into LHRH analogs have elucidated their mechanisms of action at the receptor level. For example, studies have identified critical residues within the binding pocket of LHRH receptors that interact with these analogs, enhancing our understanding of their pharmacodynamics .
3.2 Side Effects and Toxicity
Research has also examined the side effects associated with LHRH analog administration. In animal models, subcutaneous administration led to transient edema, highlighting the need for careful monitoring during therapeutic applications .
Data Tables
The following table summarizes key findings related to the receptor binding affinities of various LHRH analogs:
| Peptide Structure | Human Receptor IC50 (nm) | Dog Receptor IC50 (nm) |
|---|---|---|
| (d-Pyr 1,d-Phe 2,d-Trp 3,6)-GnRH | 10.09 | 6.21 |
| (Ac-d-Trp 1,p-chloro-d-Phe 2,d-Trp 3,d-Arg 6) | 0.45 | 0.57 |
| (Ac-3,4-dehydro-Pro 1,p-fluoro-d-Phe 2,d-Trp 3,6) | 0.52 | 0.93 |
| (d-Trp 3,6)-GnRH | 0.24 | 0.51 |
| [Ac-d-Nal(2)1,Phe(4Cl)2,d-Pal(3)3,d-Cit(6),d-Ala(10)]-GnRH (cetrorelix) | 0.55 | 0.52 |
Case Studies
5.1 Clinical Trials
Several clinical trials have investigated the effectiveness of LHRH analogs in treating hormone-responsive tumors. One notable trial focused on patients with advanced colorectal cancer treated with cytotoxic LHRH analogs, resulting in significant tumor regression and improved survival rates.
5.2 Animal Models
In animal studies, the administration of LHRH analogs has provided insights into their role in reproductive health and disease models, including their impact on fertility and hormonal balance.
Mechanism of Action
The compound exerts its effects by binding to the luteinizing hormone-releasing hormone receptors, thereby blocking the action of the natural hormone. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, leading to a decrease in the production of sex hormones such as estrogen and testosterone. The molecular targets include the luteinizing hormone-releasing hormone receptors on the pituitary gland, and the pathways involved are those regulating reproductive hormone secretion.
Comparison with Similar Compounds
Similar Compounds
Luteinizing hormone-releasing hormone, ac-DPhe(1)-DCpaz(2)-DTrp(3,6): Another synthetic analogue with modifications at positions 1, 2, 3, and 6.
Luteinizing hormone-releasing hormone, ac-DPhe(1)-DCpaz(2)-DTrp(3,6)-NαeLeu(7): A similar compound with an additional modification at position 7.
Uniqueness
Luteinizing hormone-releasing hormone, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-, is unique due to its specific modifications, including dehydroproline and fluorophenylalanine. These modifications enhance its stability and binding affinity to the luteinizing hormone-releasing hormone receptors, making it a potent antagonist with potential therapeutic applications.
Biological Activity
Luteinizing hormone-releasing hormone (LHRH), ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-, is a synthetic analogue of the natural LHRH. This compound is designed to act as an antagonist to LHRH, which plays a crucial role in regulating reproductive functions. By modifying specific amino acids in its sequence, this analogue is engineered to inhibit the natural hormone's action, affecting various reproductive processes.
Chemical Structure and Synthesis
The synthesis of LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- is typically accomplished through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis include:
- Deprotection and Coupling : Each amino acid is protected by a temporary protecting group that is removed before the next amino acid is coupled.
- Incorporation of Modified Amino Acids : Specific modifications are introduced to enhance biological activity.
- Cleavage and Purification : The completed peptide chain is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Biological Activity
The primary biological activity of LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- involves its antagonistic effects on LHRH receptors. The compound has been shown to suppress gonadotropin release and sex steroid secretion immediately upon administration without initial stimulatory effects. This characteristic distinguishes it from LHRH agonists .
LHRH antagonists like this compound bind to LHRH receptors in the pituitary gland, leading to down-regulation of these receptors and subsequent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This mechanism has significant implications for conditions such as prostate cancer and endometriosis, where hormonal regulation is critical.
Comparative Biological Activity
A comparison table illustrates the IC50 values (concentration required to inhibit 50% of receptor activity) for various LHRH analogues:
| Peptide | Human Receptor IC50 (nm) | Dog Receptor IC50 (nm) |
|---|---|---|
| (d-Pyr 1,d-Phe 2,d-Trp 3,6)-GnRH | 10.09 | 6.21 |
| (Ac-d-Trp 1, p-chloro-d-Phe 2,d-Trp 3,d-Arg 6,d-Ala 10)-GnRH | 0.45 | 0.57 |
| LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6) | 0.52 | 0.93 |
| (d-Trp 3,6)-GnRH | 0.24 | 0.51 |
| [Cetrorelix] | 0.55 | 0.52 |
This data indicates that LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- exhibits significant receptor binding affinity compared to other analogues .
Research Applications
LHRH antagonists are utilized in various research applications:
- Reproductive Biology : Investigating hormonal regulation mechanisms.
- Pharmaceutical Development : Developing treatments for hormone-sensitive conditions.
- Animal Models : Studying reproductive health and endocrine disorders.
Case Studies and Findings
Recent studies have highlighted the effectiveness of LHRH antagonists in clinical settings:
- Prostate Cancer Treatment : A study demonstrated that administration of LHRH antagonists led to significant reductions in serum testosterone levels in patients with advanced prostate cancer.
- Endometriosis Management : Clinical trials have shown that LHRH antagonists can effectively reduce endometrial tissue growth by suppressing estrogen production.
These findings underscore the potential therapeutic benefits of LHRH antagonists in managing hormone-dependent diseases .
Q & A
Q. What experimental methodologies are recommended for assessing the dissolution kinetics of LHRH analogues in formulation studies?
To evaluate dissolution profiles, use a modified dissolution apparatus II with phosphate buffer (pH 2.5) at 37°C and 100 rpm paddle speed. Withdraw aliquots at intervals (e.g., 0, 5, 10, 30, 60, 120 seconds) and quantify released LHRH via capillary electrophoresis (CE) against a standard curve (1–5 µg/mL). Particle size analysis of suspensions should employ photon correlation spectroscopy (PCS) to monitor stability over 20 days .
Q. Which analytical techniques are critical for validating the structural integrity of LHRH analogues during synthesis?
Combine reverse-phase HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and NMR spectroscopy for conformational analysis. For example, NMR can resolve backbone dynamics by analyzing chemical shifts and NOE patterns in deuterated solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in LHRH receptor signaling pathways between pituitary and prostate cancer cells?
In prostate cancer cells (e.g., LNCaP, DU 145), LHRH receptors couple to Gαi-cAMP pathways rather than the pituitary’s Gαq/11-phospholipase C system. To confirm this:
- Perform RT-PCR with pituitary-specific LHRH receptor probes to verify mRNA expression.
- Use Western blotting (anti-LHRH receptor monoclonal antibodies) to identify the 64 kDa receptor protein.
- Apply pertussis toxin to inhibit Gαi; a loss of antiproliferative effects confirms pathway specificity.
- Measure cAMP levels after forskolin stimulation to assess receptor-mediated cAMP suppression .
Q. How should researchers design experiments to address discrepancies in LHRH analogue bioactivity across in vitro vs. in vivo models?
- In vitro : Use androgen-dependent (LNCaP) and independent (DU 145) prostate cancer lines to assess antiproliferative effects via MTT assays.
- In vivo : Employ rat models to measure antiovulatory activity (e.g., dose-response studies with hypothalamic-pituitary-gonadal axis endpoints).
- Data reconciliation : Compare receptor binding affinity (SPR/Biacore) with in vivo hormone release profiles. For example, a 30% GH increase in rats post-LHRH loading may not correlate with in vitro receptor activation due to metabolic clearance differences .
Q. What strategies mitigate variability in NMR-based conformational studies of LHRH analogues?
- Use deuterated solvents (e.g., D₂O, DMSO-d₆) to minimize background noise.
- Acquire 2D NOESY/TOCSY spectra to resolve overlapping proton signals in flexible regions.
- Validate findings against X-ray crystallography or molecular dynamics simulations.
- Note: The ac-Dehydro-pro modification introduces rigidity, altering NOE cross-peak patterns compared to native LHRH .
Q. How can conflicting data on LHRH analogue stability in carrier matrices be systematically analyzed?
- Conduct accelerated stability studies (25°C/60% RH and 40°C/75% RH) with HPLC-MS monitoring.
- Use Arrhenius modeling to predict shelf life.
- For suspensions, track particle aggregation via PCS and correlate with bioactivity loss.
- Example: M:G carriers (8:2–6:4 ratios) may show pH-dependent stability shifts requiring buffer optimization .
Q. What experimental controls are essential when evaluating LHRH analogue cross-reactivity in immunoassays?
- Include scrambled-sequence analogues to assess antibody specificity.
- Pre-absorb antibodies with excess native LHRH to confirm signal suppression.
- Validate with orthogonal methods (e.g., LC-MS/MS) to rule out false positives from metabolite interference .
Methodological Best Practices
- Primary vs. Secondary Sources : Prioritize peer-reviewed studies over commercial databases (e.g., avoid ) .
- Data Reproducibility : Document buffer compositions, instrument calibration protocols, and raw data archiving practices .
- Ethical Compliance : Adhere to IRB guidelines for in vivo studies and cite all synthetic procedures per IUPAC standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
